molecular formula C7H12F3NO B13056848 (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine

Cat. No.: B13056848
M. Wt: 183.17 g/mol
InChI Key: AYHHHZJKJGORBD-PRJDIBJQSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine is a chiral amine featuring a trifluoroethyl group attached to the 2-position of a tetrahydropyran (THP) ring. This compound is characterized by its molecular formula C₆H₁₀F₃NO and molecular weight of 169.14 g/mol . The THP ring, a six-membered oxygen-containing heterocycle, confers conformational rigidity, while the trifluoromethyl group enhances electronegativity and metabolic stability. Current literature highlights its role as a building block in medicinal chemistry, though specific applications remain underexplored in the provided evidence.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2/t5?,6-/m1/s1

InChI Key

AYHHHZJKJGORBD-PRJDIBJQSA-N

Isomeric SMILES

C1CCOC(C1)[C@H](C(F)(F)F)N

Canonical SMILES

C1CCOC(C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine
  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 183.17 g/mol
  • CAS Number : 1339566-44-7

The trifluoromethyl group contributes to its unique reactivity and stability, making it an interesting candidate for various applications.

Pharmaceutical Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine is being explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to the development of new drugs. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates.

Case Study : Research has indicated that compounds with similar structures exhibit promising anti-inflammatory and analgesic properties. Further studies are required to evaluate the specific effects of this compound in vivo.

Pesticide Development

The unique properties of this compound make it a candidate for use in agrochemicals. Its ability to modify biological pathways can lead to the development of more effective pesticides.

Research Findings : Preliminary studies suggest that derivatives of this compound can inhibit specific enzymes in pest species without affecting non-target organisms. This selectivity is crucial for sustainable agricultural practices.

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance their thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and hydrophobic properties.

Application Example : Research has shown that polymers modified with trifluoromethyl groups exhibit improved performance in harsh environments, making them suitable for applications in coatings and sealants.

Skin Care Products

Due to its chemical stability and potential skin compatibility, this compound is being investigated for use in cosmetic formulations. Its ability to enhance the delivery of active ingredients could improve the efficacy of skincare products.

Case Study : A formulation study indicated that incorporating this compound could enhance moisture retention and skin barrier function when applied topically.

Reagent Development

In analytical chemistry, this compound can be utilized as a reagent for the synthesis of other complex molecules. Its unique properties allow it to participate in various reactions that can be useful for creating new analytical tools.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydropyran ring can influence its overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine with structurally related trifluoroethylamine derivatives, focusing on heterocyclic substituents, stereochemistry, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substitution Position Stereochemistry Key Features
This compound C₆H₁₀F₃NO 169.14 Tetrahydropyran (THP) 2-position R-configuration Rigid six-membered ring; high electronegativity due to CF₃ group.
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride C₇H₁₃ClF₃NO 219.63 Tetrahydropyran (THP) 4-position S-configuration Hydrochloride salt; THP substitution at 4-position alters steric accessibility.
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride C₅H₉ClF₃NO 191.58 Oxetane 3-position R-configuration Smaller four-membered ring; increased ring strain and polarity.
2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine C₇H₇F₃N₂ 176.14 Pyridine 2-position Not specified Aromatic nitrogen heterocycle; potential for π-π interactions.
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₉H₆F₆N·HCl 283.61 Benzene 2-position (CF₃-substituted) Not specified Dual trifluoromethyl groups; enhanced lipophilicity and electron withdrawal.

Key Structural and Functional Insights:

Heterocyclic Influence: THP vs. Oxetane/Pyridine: The THP ring (six-membered) in the target compound provides greater conformational stability compared to the strained oxetane (four-membered) . Substitution Position: Substitution at the THP 2-position (target compound) vs.

Stereochemical Considerations :

  • The R-configuration in the target compound and oxetane analog () contrasts with the S-configuration in the THP-4-yl derivative (), highlighting enantioselectivity in synthesis and applications.

Physicochemical Properties :

  • Molecular Weight : The target compound (169.14 g/mol) is lighter than hydrochloride salts (e.g., , 219.63 g/mol), impacting solubility and bioavailability.
  • Polarity : The oxetane analog () exhibits higher polarity due to its compact ring and hydrochloride salt form, whereas the THP derivatives balance rigidity and lipophilicity.

Functional Group Synergy :

  • The trifluoromethyl group enhances metabolic stability and electronegativity across all analogs. Dual CF₃ groups in the phenyl derivative () amplify these effects but may reduce solubility.

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine, also known as 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine, is a compound characterized by its unique trifluoromethyl and tetrahydropyran moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 183.17 g/mol
  • CAS Number : 1339566-44-7
  • IUPAC Name : 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The compound shows promise as an inhibitor of certain enzymes and receptors that are implicated in various diseases.

Enzyme Inhibition

Preliminary studies indicate that the compound may exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 1: HDAC Inhibition

A study published in PubMed examined a series of compounds similar to (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethan-1-amine for their HDAC inhibitory activity. The findings suggested that compounds with a trifluoromethyl group could enhance binding affinity to the HDAC active site, leading to increased antitumor activity .

CompoundHDAC Inhibition ActivityCell Lines Tested
IVbSignificantHepG2, MCF-7, HCT116
SAHAReference StandardHepG2, MCF-7, HCT116

Case Study 2: Antiproliferative Effects

Another research initiative evaluated the antiproliferative effects of several derivatives of tetrahydropyran-based compounds. The results indicated that derivatives with structural similarities to (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethan-1-amine showed moderate to strong activity against various cancer cell lines .

The proposed mechanism of action for (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethan-1-amine involves:

  • Inhibition of HDACs : By binding to the active site of HDACs, the compound can prevent histone deacetylation, leading to an increase in acetylated histones and subsequent gene expression changes associated with tumor suppression.

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